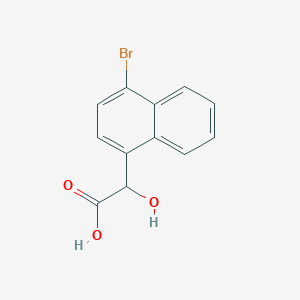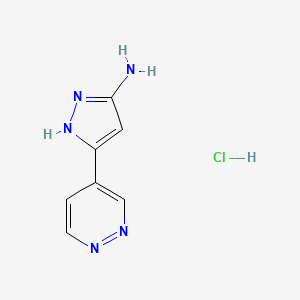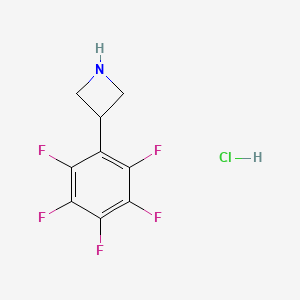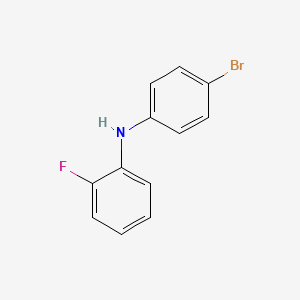![molecular formula C13H16F3NO3Si B13708336 [[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)
[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. Organosilicon compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility.
Vorbereitungsmethoden
The synthesis of [[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane involves several steps. The preparation method typically starts with the formation of the indenyl intermediate, followed by the introduction of the nitro and trifluoromethyl groups. The final step involves the attachment of the trimethylsilane group to the indenyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions . Industrial production methods for this compound are designed to be scalable and cost-effective, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilane group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. .
Wissenschaftliche Forschungsanwendungen
[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of [[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. The trimethylsilane group provides steric protection and can influence the compound’s reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane can be compared with other similar organosilicon compounds, such as:
[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Dimethylsilane: This compound has one less methyl group attached to the silicon atom, which can affect its reactivity and stability.
[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Triethylsilane: This compound has ethyl groups instead of methyl groups, which can influence its solubility and steric properties.
[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Phenylsilane: This compound has a phenyl group attached to the silicon atom, which can affect its electronic properties and interactions with other molecules .
These comparisons highlight the unique features of this compound, such as its specific combination of functional groups and their influence on its chemical behavior.
Eigenschaften
Molekularformel |
C13H16F3NO3Si |
|---|---|
Molekulargewicht |
319.35 g/mol |
IUPAC-Name |
trimethyl-[[6-nitro-1-(trifluoromethyl)-2,3-dihydroinden-1-yl]oxy]silane |
InChI |
InChI=1S/C13H16F3NO3Si/c1-21(2,3)20-12(13(14,15)16)7-6-9-4-5-10(17(18)19)8-11(9)12/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
XHAVOTFBUGEXIY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1(CCC2=C1C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















